molecular formula C25H26ClN7O2 B12919426 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- CAS No. 103083-42-7

6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro-

Cat. No.: B12919426
CAS No.: 103083-42-7
M. Wt: 492.0 g/mol
InChI Key: KBRLDXAZOPQOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to an acridine moiety through a hexyl chain. The presence of both purine and acridine structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.

    Introduction of the Amino Group: The amino group at the 2-position of the purine ring can be introduced through nucleophilic substitution reactions using appropriate amines.

    Synthesis of the Acridine Moiety: The acridine structure can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.

    Linking the Purine and Acridine Structures: The final step involves linking the purine base to the acridine moiety through a hexyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the acridine moiety.

    Reduction: Reduction reactions can occur at the chloro group, converting it to a more reactive amine group.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and acridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Aminated derivatives.

    Substitution Products: Various substituted purine and acridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    DNA Intercalation: The acridine moiety allows the compound to intercalate into DNA, making it useful in studies of DNA structure and function.

    Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including those involved in nucleotide metabolism.

Medicine

    Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Antiviral Activity: It has also been investigated for its antiviral properties, particularly against retroviruses.

Industry

    Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in various analytical techniques, including fluorescence microscopy and flow cytometry.

Mechanism of Action

The compound exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The presence of the chloro and methoxy groups enhances the compound’s binding affinity and specificity for certain DNA sequences and enzyme targets.

Comparison with Similar Compounds

Similar Compounds

    6H-Purin-6-one, 2-amino-9-(6-(amino)hexyl)-1,9-dihydro-: Lacks the acridine moiety, resulting in different biological activities.

    6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxyphenyl)amino)hexyl)-1,9-dihydro-: Contains a phenyl group instead of an acridine moiety, leading to different DNA intercalation properties.

Uniqueness

The unique combination of the purine and acridine structures in 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents and analytical tools.

Properties

CAS No.

103083-42-7

Molecular Formula

C25H26ClN7O2

Molecular Weight

492.0 g/mol

IUPAC Name

2-amino-9-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-1H-purin-6-one

InChI

InChI=1S/C25H26ClN7O2/c1-35-16-7-9-19-18(13-16)21(17-8-6-15(26)12-20(17)30-19)28-10-4-2-3-5-11-33-14-29-22-23(33)31-25(27)32-24(22)34/h6-9,12-14H,2-5,10-11H2,1H3,(H,28,30)(H3,27,31,32,34)

InChI Key

KBRLDXAZOPQOLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.